6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-(1,3-thiazol-4-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-4-7-1-2-8(10-3-7)9-5-13-6-11-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSHLMXHBSRCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid.
Reduction: 6-(1,3-Thiazol-4-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is primarily investigated for its potential as a precursor in the synthesis of novel therapeutic agents. The compound has shown promise in the following areas:
- Anticancer Activity : Various derivatives of thiazole-containing compounds have been reported to exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) .
- Antimicrobial Properties : Research indicates that thiazole derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Biological Studies
The interactions of this compound with various biological targets have been extensively studied:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as topoisomerases, which are critical for DNA replication .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to certain receptors and enzymes, providing insights into its mechanism of action .
Material Science
In addition to its biological applications, this compound is explored for its utility in material science:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|
| Anticancer | HepG2 (liver cancer) | |
| Anticancer | HCT116 (colon cancer) | |
| Antimicrobial | Various bacterial strains | |
| Anti-inflammatory | In vitro models |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various thiazole derivatives on human colon carcinoma cells. The results indicated that compounds derived from this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were screened against several bacterial strains. The findings revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for antibiotic development .
Mechanism of Action
The mechanism of action of 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 6-(1,3-Thiazol-4-yl)pyridine-2-carbaldehyde
- 6-(1,3-Thiazol-4-yl)pyridine-4-carbaldehyde
- 2-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde
Uniqueness: 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its reactivity and interaction with biological targets. The presence of the aldehyde group at the 3-position of the pyridine ring also provides a versatile functional group for further chemical modifications.
Biological Activity
6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is a heterocyclic compound that combines a pyridine and a thiazole moiety. Its unique structural features contribute to its diverse biological activities, making it an interesting subject for medicinal chemistry research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and data.
Chemical Structure and Properties
The chemical formula of this compound is CHNOS, and it features both thiazole and pyridine rings. The aldehyde functional group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In particular, 6-(1,3-thiazol-4-yl)pyridine derivatives have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the thiazole moiety could enhance the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition |
| 6-(1,3-Thiazol-4-yl)pyridine derivatives | S. aureus | Significant inhibition |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Specifically, 6-(1,3-thiazol-4-yl)pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. A notable case study involved the evaluation of a series of thiazole-containing compounds against various cancer cell lines, where several showed IC values in the low micromolar range .
Case Study:
In vitro studies demonstrated that 6-(1,3-thiazol-4-yl)pyridine derivatives inhibited the growth of human breast cancer cells (MCF-7) with an IC value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In a picrotoxin-induced seizure model, certain analogs exhibited significant anticonvulsant activity. For instance, compounds structurally related to 6-(1,3-thiazol-4-yl)pyridine were shown to have protective indices indicating their potential as therapeutic agents for epilepsy .
| Analogue | ED (mg/kg) | TD (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | 18.4 | 170.2 | 9.2 |
| Compound B | <20 | >200 | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of 6-(1,3-thiazol-4-yl)pyridine derivatives can be significantly influenced by structural modifications. The presence of electron-withdrawing groups at specific positions on the thiazole or pyridine ring often enhances activity against microbial and cancer cell lines.
Q & A
Q. What are the common synthetic routes for 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde?
The synthesis typically involves condensation of pyridine and thiazole precursors, followed by cyclization and functionalization. For example, analogous methods for thiazole-pyridine hybrids include reacting 4-thiazolecarbaldehyde with aminopyridine derivatives under reflux in dimethylformamide (DMF) or toluene, often catalyzed by palladium or copper complexes to facilitate cross-coupling reactions . Post-cyclization oxidation (e.g., using MnO₂) may introduce the aldehyde group at the pyridine C3 position .
Q. How can the structure of this compound be confirmed spectroscopically?
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Thiazole protons (C-H) resonate as doublets between δ 7.5–8.5 ppm, while pyridine protons appear as a multiplet in δ 7.0–8.0 ppm .
- IR : A strong absorption band near 1700–1720 cm⁻¹ confirms the C=O stretch of the aldehyde group .
- Mass Spectrometry : The molecular ion peak ([M⁺]) should match the exact mass (e.g., calculated m/z for C₉H₆N₂OS: 190.02) .
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, while catalysts such as Pd(PPh₃)₄ or CuI are critical for Suzuki-Miyaura cross-coupling between pyridine and thiazole fragments .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Catalyst Optimization : Replace Pd with cheaper Cu(I) catalysts in ligand-free conditions to reduce cost and improve selectivity .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates and yields .
- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically .
Q. What strategies resolve contradictions in reaction mechanisms for aldehyde group introduction?
Conflicting data on aldehyde formation (e.g., direct oxidation vs. protective group strategies) can be addressed via isotopic labeling (e.g., ¹³C-labeled precursors) to trace the aldehyde carbon source. Computational studies (DFT) can also model transition states to identify energetically favorable pathways .
Q. How does the aldehyde group participate in multicomponent reactions (MCRs)?
The aldehyde acts as an electrophile in MCRs like the Ugi reaction, forming hydrazones or Schiff bases with amines. For example, reacting it with hydrazine and β-ketoesters yields pyrazole-thiazole hybrids with potential bioactivity .
Q. What analytical methods assess its stability under varying storage conditions?
Q. How can computational methods predict its reactivity in drug discovery?
DFT calculations (e.g., Gaussian 16) model HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinase enzymes .
Methodological Challenges
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate polar aldehyde derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
Q. How to address discrepancies in spectroscopic data across studies?
Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with literature data for structurally analogous compounds (e.g., pyridine-thiazole hybrids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
